molecular formula C16H25NOS B14468380 N-[2-(Methylsulfanyl)phenyl]nonanamide CAS No. 65655-69-8

N-[2-(Methylsulfanyl)phenyl]nonanamide

Cat. No.: B14468380
CAS No.: 65655-69-8
M. Wt: 279.4 g/mol
InChI Key: ATSSZYITBCIBEO-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]nonanamide is an organic compound with the molecular formula C16H25NOS It is characterized by the presence of a nonanamide backbone substituted with a 2-(methylsulfanyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylsulfanyl)phenyl]nonanamide typically involves the reaction of 2-(methylsulfanyl)aniline with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{2-(Methylsulfanyl)aniline} + \text{Nonanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylsulfanyl)phenyl]nonanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[2-(Methylsulfanyl)phenyl]nonanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Methylsulfanyl)phenyl]nonanamide involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)phenyl]acetamide
  • N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide
  • N-[2-(Methylsulfanyl)phenyl]benzamide

Uniqueness

N-[2-(Methylsulfanyl)phenyl]nonanamide is unique due to its longer aliphatic chain compared to similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity.

Properties

CAS No.

65655-69-8

Molecular Formula

C16H25NOS

Molecular Weight

279.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)nonanamide

InChI

InChI=1S/C16H25NOS/c1-3-4-5-6-7-8-13-16(18)17-14-11-9-10-12-15(14)19-2/h9-12H,3-8,13H2,1-2H3,(H,17,18)

InChI Key

ATSSZYITBCIBEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1SC

Origin of Product

United States

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